molecular formula C16H27N B1488270 (3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine CAS No. 1921261-81-5

(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine

Cat. No.: B1488270
CAS No.: 1921261-81-5
M. Wt: 233.39 g/mol
InChI Key: LLAJGMPKRCMORX-UHFFFAOYSA-N
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Description

(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine: is a complex organic compound characterized by its unique structure, which includes a 3,3-dimethylbutan-2-yl group and a (2,4,6-trimethylphenyl)methyl group attached to an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine typically involves multiple steps, starting with the preparation of the core structures. One common approach is to first synthesize the 3,3-dimethylbutan-2-yl group and the (2,4,6-trimethylphenyl)methyl group separately, followed by their combination through amination reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as catalytic reactions and high-pressure reactions might be employed to optimize the synthesis process.

Chemical Reactions Analysis

(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

  • Reduction: : Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

  • Substitution: : Substitution reactions can occur at the amine group, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various alkyl halides and amines can be used as reagents for substitution reactions.

Major Products Formed

  • Oxidation: : Ketones, alcohols, and carboxylic acids.

  • Reduction: : Amines and alcohols.

  • Substitution: : Different amine derivatives.

Scientific Research Applications

(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine: has several scientific research applications, including:

  • Chemistry: : Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Explored for its therapeutic potential in drug development and as a lead compound for new medications.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological system and the desired outcome.

Comparison with Similar Compounds

(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine: can be compared to other similar compounds, such as:

  • 3,3-Dimethylbutan-2-ylamine: : Similar core structure but lacks the (2,4,6-trimethylphenyl)methyl group.

  • (2,4,6-Trimethylphenyl)methylamine: : Similar aromatic group but lacks the 3,3-dimethylbutan-2-yl group.

The uniqueness of This compound lies in its combination of both groups, which may confer distinct chemical and biological properties compared to its similar counterparts.

Properties

IUPAC Name

3,3-dimethyl-N-[(2,4,6-trimethylphenyl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N/c1-11-8-12(2)15(13(3)9-11)10-17-14(4)16(5,6)7/h8-9,14,17H,10H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAJGMPKRCMORX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CNC(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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